1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
CAS No.: 2090848-74-9
Cat. No.: VC3160101
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090848-74-9 |
|---|---|
| Molecular Formula | C7H8ClF3N2 |
| Molecular Weight | 212.6 g/mol |
| IUPAC Name | 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C7H8ClF3N2/c1-2-5-3-6(7(9,10)11)12-13(5)4-8/h3H,2,4H2,1H3 |
| Standard InChI Key | LQEQHXDKTQTKOP-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NN1CCl)C(F)(F)F |
| Canonical SMILES | CCC1=CC(=NN1CCl)C(F)(F)F |
Introduction
Chemical Identity and Physical Properties
Structural Characterization
1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound containing a five-membered pyrazole ring with three nitrogen atoms. The compound is identified by CAS number 2090848-74-9 and has been registered in chemical databases for research purposes. The molecular structure features several key functional groups strategically positioned around the pyrazole core, creating a unique chemical entity with specialized properties. The trifluoromethyl group at position 3 significantly influences the electronic properties of the molecule, while the ethyl substituent at position 5 affects its lipophilicity and steric properties. The chloromethyl group at position 1 introduces a reactive site that may be leveraged for further chemical modifications or for interactions with biological targets .
Physical and Chemical Properties
The physical and chemical properties of 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole determine its behavior in various chemical and biological systems. With a molecular formula of C7H8ClF3N2, this compound has a precise molecular weight of 212.60 g/mol. The compound exhibits specific physicochemical characteristics that make it suitable for various applications in research and development. These properties, summarized in Table 1, provide valuable insights into the compound's potential behavior in biological systems and its utility in chemical synthesis .
Table 1: Physicochemical Properties of 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H8ClF3N2 | |
| Molecular Weight | 212.60 g/mol | |
| XLogP3-AA | 2.6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 212.0328104 Da |
Structural Representations
The structural representation of 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole can be expressed using various chemical notations, each providing unique information about the compound's molecular arrangement. The IUPAC name systematically describes the compound's structure, while other notations like SMILES and InChI provide machine-readable representations that are essential for computational chemistry and database searches. These representations facilitate the identification, characterization, and comparison of this compound with other structurally related molecules, enabling researchers to make informed predictions about its chemical reactivity and biological activity patterns .
Table 2: Structural Identifiers for 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
Synthetic Approaches
General Synthesis Strategies
Biological Activities
Antimicrobial Properties
The potential antimicrobial properties of 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole represent another important aspect of its biological activity profile. Trifluoromethyl-substituted pyrazoles have been found to exhibit antimicrobial activity against various bacterial and fungal pathogens, making them valuable candidates for the development of new antimicrobial agents. The specific structural features of this compound, including the trifluoromethyl and chloromethyl groups, may contribute to its potential efficacy against microorganisms. The halogenated substituents, in particular, may enhance the compound's ability to interact with microbial targets, potentially disrupting essential cellular processes and leading to antimicrobial effects. These properties position 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole as a compound of interest for further investigation in the context of antimicrobial research .
Structure-Activity Relationships
The biological activity of 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is intimately linked to its structural features, with each functional group potentially contributing to specific aspects of its activity profile. Structure-activity relationship studies on related compounds suggest that the trifluoromethyl group can significantly influence a compound's biological properties by enhancing lipophilicity, metabolic stability, and binding affinity to specific targets. The chloromethyl group may contribute to the compound's reactivity and biological interactions, potentially serving as a reactive site for covalent binding to biological targets. The ethyl group at position 5 may influence the compound's steric properties and hydrophobicity, affecting its ability to interact with specific binding pockets in biological targets. Understanding these structure-activity relationships is essential for predicting the compound's potential biological activities and for guiding further structural modifications to enhance its efficacy .
Applications in Medicinal Chemistry
Pharmaceutical Relevance
The pharmaceutical relevance of 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole stems from its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The compound's unique structural features, especially the trifluoromethyl group, which is a common motif in many pharmaceuticals, suggest potential utility in drug discovery. Trifluoromethyl-substituted compounds often exhibit enhanced pharmacokinetic properties, including improved metabolic stability and membrane permeability, which are desirable characteristics for drug candidates. The specific arrangement of functional groups in 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole may confer selective binding to specific biological targets, potentially leading to therapeutic effects with minimal side effects. These properties position the compound as a valuable scaffold for the development of novel pharmaceutical agents targeting various diseases, including cancer and infectious diseases.
Applications in Agricultural Chemistry
Crop Protection Applications
The potential crop protection applications of 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole encompass various aspects of agricultural pest and disease management. The compound's potential antimicrobial properties, as suggested by research on related trifluoromethyl-substituted pyrazoles, may be leveraged for the development of fungicides to control plant diseases. Additionally, the compound's structural features suggest potential activity against agricultural pests, such as insects or nematodes, positioning it as a candidate for insecticide or nematicide development. The presence of the trifluoromethyl group, which is common in many commercial agrochemicals, suggests that this compound may exhibit favorable environmental fate properties, such as reduced leaching potential, which is important for sustainable agriculture. The exploration of 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole in the context of crop protection could contribute to the development of new tools for integrated pest management strategies.
Future Research Directions
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